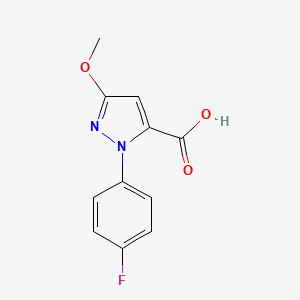

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

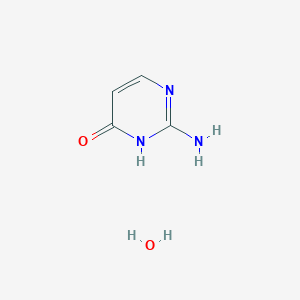

1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methoxy group at position 3, and a carboxylic acid group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl 3-methoxyacrylate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

1-(4-Fluorphenyl)-3-methoxy-1H-pyrazol-5-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Veresterung: Die Carbonsäuregruppe kann mit Alkoholen in Gegenwart von sauren Katalysatoren verestert werden, um Ester zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, saure oder basische Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorphenyl)-3-methoxy-1H-pyrazol-5-carbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und neurologische Erkrankungen, zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorphenyl)-3-methoxy-1H-pyrazol-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind, was zu einer Verringerung der Entzündung führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und der Art der Interaktionen der Verbindung ab.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorphenyl)-3-methoxy-1H-pyrazol-5-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

5-(4-Fluorphenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol: Diese Verbindung enthält ebenfalls eine Fluorphenylgruppe und einen Pyrazolring, unterscheidet sich jedoch im Substitutionsmuster und in zusätzlichen aromatischen Gruppen.

4-Fluorphenylboronsäure: Während diese Verbindung eine Fluorphenylgruppe enthält, fehlen ihr der Pyrazolring und die Carbonsäuregruppe, wodurch sich ihre chemischen Eigenschaften und Anwendungen unterscheiden.

Eigenschaften

Molekularformel |

C11H9FN2O3 |

|---|---|

Molekulargewicht |

236.20 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H9FN2O3/c1-17-10-6-9(11(15)16)14(13-10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) |

InChI-Schlüssel |

KXPIKXPKIBDFAL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)

![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)

![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)